molecular formula C11H5F3O5 B2824942 6-(Trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid CAS No. 165685-08-5

6-(Trifluoromethoxy)-2-oxo-2H-chromene-3-carboxylic acid

Cat. No. B2824942
Key on ui cas rn: 165685-08-5
M. Wt: 274.151
InChI Key: JDIYCIZCWPLLNA-UHFFFAOYSA-N
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Patent
US08642788B2

Procedure details

5-trifluoromethoxy-salicylaldehyde (286.0 mg, 1.39 mmol) and Meldrum's acid (200 mg, 1.39 mmol) were combined in H2O (2 mL). The solution was stirred at 75° C. for 2 h. After cooling to room temperature, the precipitate was filtered and dried at suction to give 189.1 mg of 6-trifluoromethoxy-3-carboxy-coumarin in a 50% yield.
Quantity
286 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[O:3][C:4]1[CH:11]=[C:8]([CH:9]=O)[C:7]([OH:12])=[CH:6][CH:5]=1.CC1(C)O[C:21](=[O:22])[CH2:20][C:18](=[O:19])[O:17]1>O>[F:1][C:2]([F:14])([F:13])[O:3][C:4]1[CH:11]=[C:8]2[C:7](=[CH:6][CH:5]=1)[O:12][C:21](=[O:22])[C:20]([C:18]([OH:19])=[O:17])=[CH:9]2

Inputs

Step One
Name
Quantity
286 mg
Type
reactant
Smiles
FC(OC1=CC=C(C(C=O)=C1)O)(F)F
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 75° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried at suction

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(OC=1C=C2C=C(C(OC2=CC1)=O)C(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 189.1 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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